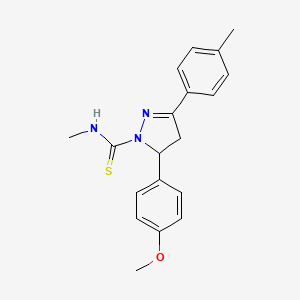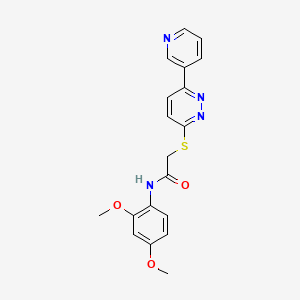
4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide (hereafter referred to as “4-amino-N-FBCMP”) is a novel synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 4-amino-N-FBCMP is a small molecule that contains both an amino group and a thiol group, and its structure is closely related to that of the naturally occurring amino acid cysteine. 4-amino-N-FBCMP has been found to have a range of biochemical and physiological effects, and it has been studied for its potential use in the development of novel drugs and other therapeutic agents.
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Drug Discovery
Studies have utilized 19F-NMR spectroscopy to explore the metabolism and disposition of compounds similar to 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide. This technique has been instrumental in drug discovery, particularly for evaluating HIV integrase inhibitors. The metabolism and excretion of these compounds were investigated in rats and dogs, revealing that they are primarily eliminated through metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).
Crystallographic Studies for HIV Inhibitors
Crystallographic studies have been conducted on similar compounds, particularly focused on their application as HIV integrase inhibitors. These studies provide detailed insights into the molecular structure and interactions, which are crucial for understanding the mechanism of action of these inhibitors (Yamuna et al., 2013).
Fluorescent Sensor Development
Research has been done on developing fluorescent sensors based on derivatives of 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide. These sensors have applications in selective recognition of ions like aluminum and have been used for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Cytotoxicity Studies
Compounds structurally related to 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide have been synthesized and their cytotoxicity against various human cancer cell lines has been assessed. These studies contribute to the development of potential therapeutic agents for treating cancer (Hassan et al., 2015).
Chemical Synthesis and Photophysical Properties
There is research on the synthesis and photophysical properties of related compounds, highlighting their potential applications in areas such as luminescence and fluorescence (Novanna et al., 2020).
Rapid Asymmetric Synthesis
Studies have been conducted on the rapid asymmetric synthesis of amino acids using complexes based on derivatives of 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide. These studies are significant for advancing the synthesis of amino acids and related compounds (Saghyan et al., 2010).
Anticancer Agent Synthesis and Evaluation
Research has focused on synthesizing and evaluating N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which are structurally related to 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide, as potential anticancer agents. This research provides insights into developing new therapeutic agents (Butler et al., 2013).
Propiedades
IUPAC Name |
6-amino-N-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-8-3-1-7(2-4-8)5-15-11(18)9-6-16-12(19)17-10(9)14/h1-4,6H,5H2,(H,15,18)(H3,14,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONELZOUNOKQRIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(NC(=S)N=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)





